

Cymarin cardiotonic steroid definition

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Compound Focus: Cymarin

CAS No.: 508-77-0

Cat. No.: S564717

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Chemical and Pharmacological Profile

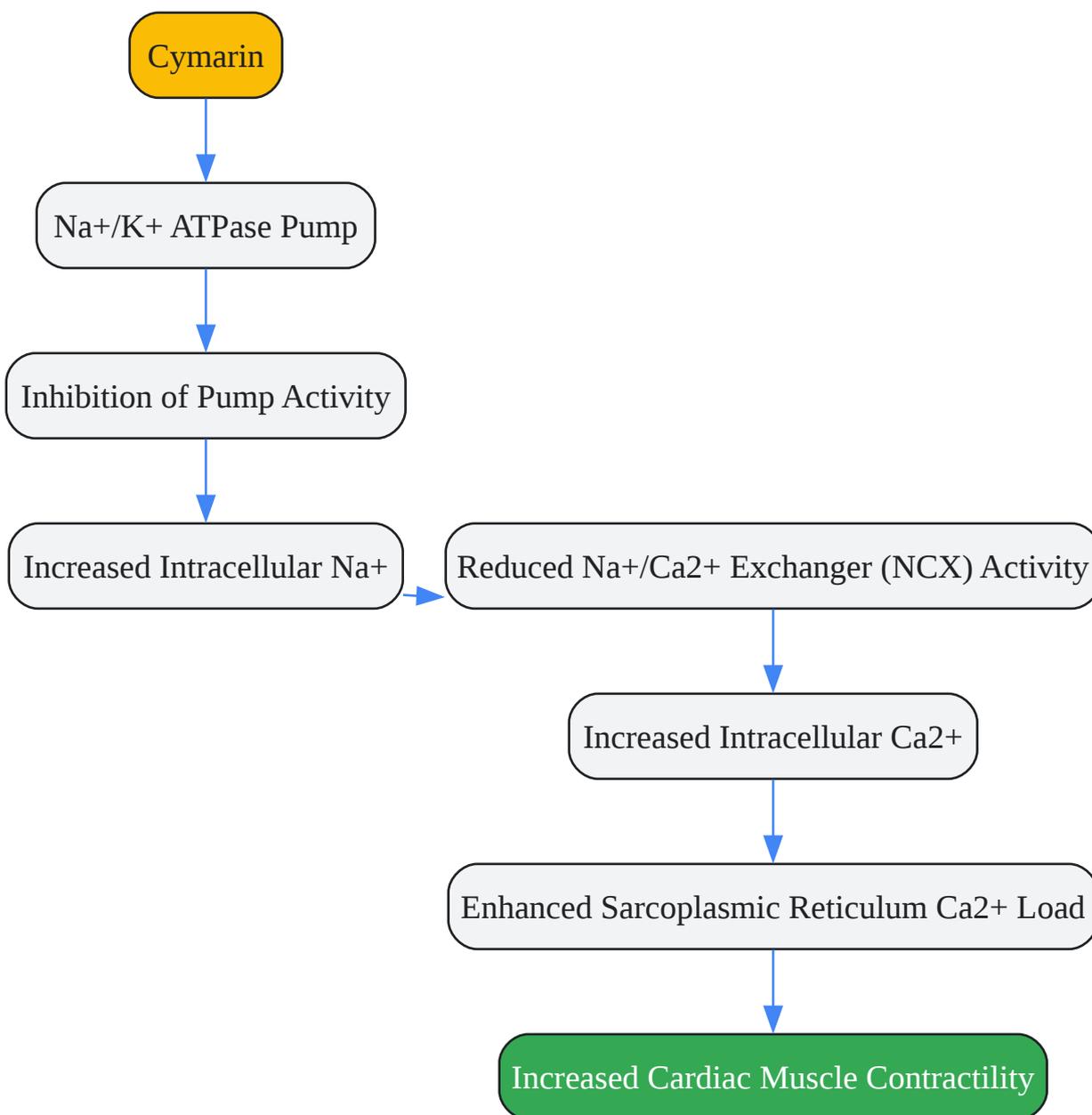
The table below summarizes the fundamental technical data for **Cymarin**.

Property	Specification
Systematic Name	K-Strophanthin- α ; Cymarine [1] [2]
CAS Number	508-77-0 [3]
Molecular Formula	C30H44O9 [3] [1]
Molecular Weight	548.66 g/mol [3] [1]
Melting Point	148 °C [3] [1]
Mechanism of Action	Inhibition of Na ⁺ /K ⁺ ATPase (Sodium-Potassium Pump) [4] [3] [5]
Primary Activity	Cardiotonic; Anti-arrhythmia agent [1] [2]
Natural Sources	Plants of the genus <i>Apocynum</i> (e.g., <i>A. cannabinum</i> , <i>A. venetum</i>) [1] [2]
Toxicity (LD50 i.v. in rats)	24.8 \pm 1.8 mg/kg [3]

Mechanism of Action as a Cardiotonic Steroid

Cymarin exerts its cardiotonic effects by specifically binding to and inhibiting the **Na⁺/K⁺ ATPase**, also known as the sodium pump [4] [5]. This enzyme is critical for maintaining the electrochemical gradient across cell membranes.

The following diagram illustrates the sequence of events triggered by **Cymarin** that leads to its positive inotropic (heart-strengthening) effect.



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Cymarin inhibits Na^+/K^+ ATPase, leading to increased cardiac contractility.

Key Experimental Data and Protocols

Historical and foundational studies provide quantitative insights into **Cymarin**'s potency and effects on ion transport.

Inhibition of Cation Transport

A key experiment on frog sartorius muscle demonstrated **Cymarin**'s potent inhibition of cesium uptake (used as a potassium analog) and sodium efflux [4].

- **Cesium Uptake Inhibition:** **Cymarin** at 10^{-6} M concentration caused **100% inhibition** of cesium uptake, a potency matched only by ouabain under the same conditions [4].
- **Comparative Potency:** The **50% inhibition dose (IC₅₀)** for other related aglycones was determined, showing **Cymarin** is a highly potent inhibitor [4].
- **Recovery Profile:** The inhibition by **Cymarin** was **not reversed** after a 3.5-hour incubation in fresh solution, whereas muscles treated with ouabain and strophanthidin recovered partly. This suggests **Cymarin** has a **very tight or irreversible binding** characteristic [4].

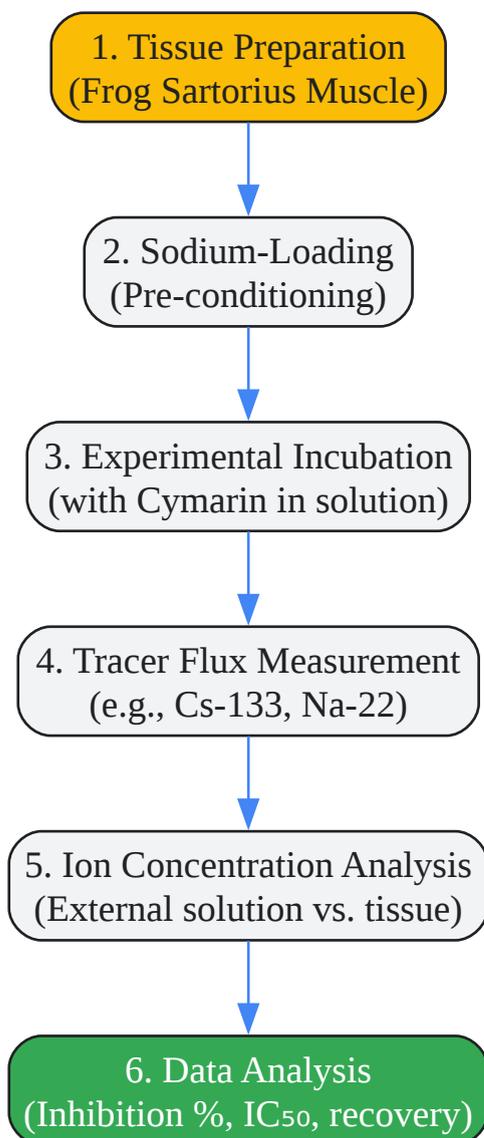
The table below summarizes the quantitative data from this study for easy comparison.

Cardiotonic Steroid	IC ₅₀ for Cesium Uptake Inhibition	Key Experimental Observations
Cymarin	--	100% inhibition at 10^{-6} M ; inhibition not reversible within 3.5 hrs [4].
Ouabain	--	100% inhibition at 10^{-6} M; partial recovery of function after 3.5 hrs [4].
Strophanthidin	1.5×10^{-6} M	Partial recovery of function after 3.5 hrs [4].
Telocinobufagin	2×10^{-7} M	Most potent aglycone tested in this study [4].

Cardiotonic Steroid	IC ₅₀ for Cesium Uptake Inhibition	Key Experimental Observations
Digitoxigenin	1.6 x 10 ⁻⁶ M	--
Periplogenin	2.4 x 10 ⁻⁶ M	Less potent inhibitor of sodium efflux than Cymarin [4].
Uzarigenin	6.3 x 10 ⁻⁶ M	--

Experimental Workflow for Ion Transport Studies

The following diagram outlines a general experimental workflow for assessing the impact of cardiotonic steroids like **Cymarin** on ion transport in muscle tissue, based on the methodologies cited [4].



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*General workflow for studying **Cymarin**'s effects on ion transport in muscle tissue.*

Research Applications and Safety

- **Research Use:** **Cymarin** is used in research to study vascular smooth muscles, ion transport mechanisms, and as a tool compound for Na⁺/K⁺ ATPase inhibition [3].
- **Safety and Toxicity:** **Cymarin** is classified as toxic. Key safety indicators include an **LD50 (intravenous) in rats of 24.8 ± 1.8 mg/kg** [3]. It carries hazard codes for acute toxicity if swallowed, inhaled, or in contact with skin [3].

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